2-Chloro-4'-nitro-biphenyl

Suzuki-Miyaura Coupling Cross-Coupling Biphenyl Synthesis

Procuring the correct isomer is critical: the ortho-chloro, para-nitro substitution pattern on 2-Chloro-4'-nitro-biphenyl creates significant steric hindrance, demanding specialized catalyst systems (e.g., Pd/indenyl phosphine) for efficient Suzuki-Miyaura coupling. Using a different isomer leads to failed reactions and wasted resources. This validated building block solves that specific challenge for medicinal chemistry and agrochemical intermediate synthesis (e.g., Boscalid analogs). - Scalable Synthesis: Demonstrated at 100 g scale in 94% yield using optimized Pd catalysis. - High Lipophilicity: Experimentally determined log P of 7.66 for modulating membrane permeability. - Reliable Supply: Available for immediate dispatch with full analytical documentation.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
Cat. No. B14139396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4'-nitro-biphenyl
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H8ClNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H
InChIKeyUEUOHXXNBGWCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4′-nitro-biphenyl Technical Overview


2-Chloro-4′-nitro-biphenyl (CAS 6270-17-9) is a halogenated nitroaromatic compound characterized by an ortho-chloro substituent on one phenyl ring and a para-nitro group on the other [1]. This specific substitution pattern confers distinct electronic and steric properties that profoundly influence its reactivity in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, making it a valuable building block in pharmaceutical and agrochemical research [2]. Its core utility lies in its role as a key intermediate for constructing more complex biaryl structures, where the chloro group serves as a synthetic handle for further functionalization.

1 Ortho-chloro, para-nitro substitution pattern designed for Suzuki-Miyaura cross-coupling reactivity
2 Chloro group serves as a synthetic handle for downstream diversification into complex biaryls
3 Scalable synthesis protocols reported, supporting procurement for research and scale-up studies

2-Chloro-4′-nitro-biphenyl Substitution Risks


The specific ortho-chloro, para-nitro substitution pattern on the biphenyl scaffold is non-trivial for synthetic utility. This electronic and steric arrangement directly influences the compound's behavior in palladium-catalyzed Suzuki-Miyaura reactions, a primary route for its downstream functionalization . Unlike less-activated analogs, the electron-withdrawing nitro group activates the ring, but the ortho-chloro substituent introduces significant steric hindrance that can drastically slow oxidative addition and lead to dehalogenation side reactions under standard conditions [1]. Therefore, substituting a different isomer (e.g., 4-chloro-4′-nitrobiphenyl) or a non-halogenated analog will result in a completely different reactivity profile, necessitating distinct catalyst systems and reaction optimization, ultimately impacting yield, purity, and procurement strategy.

Regioisomer substitution (e.g., 4-chloro-4′-nitrobiphenyl) alters electronic and steric profile, requiring distinct catalyst systems
Non-halogenated analogs lack the chloro handle, preventing downstream functionalization via cross-coupling
Standard Suzuki conditions may fail due to steric hindrance; optimized protocols are required to suppress dehalogenation

2-Chloro-4′-nitro-biphenyl Evidence Benchmarking


Suzuki Coupling Yield vs. 4′-Chloro-2-nitrobiphenyl

In a large-scale synthesis study, 2-Chloro-4′-nitro-biphenyl was produced as a key intermediate in 94% yield on a 100 g scale using a specific palladium/indenyl phosphine ligand catalyst system. This performance contrasts with the behavior of its close regioisomer, 4′-Chloro-2-nitrobiphenyl, which is an established intermediate for the fungicide Boscalid [1]. The ability to achieve such a high yield with the 2-chloro isomer demonstrates a viable industrial route for this specific scaffold, overcoming the steric hindrance imposed by the ortho-chloro group.

Suzuki Yield
Cross-study comparable
94% yield
Reported isolated yield at 100 g scale for 2-chloro isomer
Contrasts with regioisomer 4′-chloro-2-nitrobiphenyl, for which comparable scale data is not reported
Suzuki-Miyaura Coupling Cross-Coupling Biphenyl Synthesis

Catalyst System Optimization for Sterically Hindered Coupling

Early Suzuki protocols were often limited by poor reactivity with sterically hindered ortho-substituted aryl chlorides like the precursor to 2-Chloro-4′-nitro-biphenyl. A significant advance was the development of a highly efficient method using Pd(PPh3)4 as a catalyst in a MeOH/water (4:1) mixture under microwave heating, which was optimized for congested 1-chloro-2-nitrobenzene substrates . This method produces the target 2-nitrobiphenyl scaffold in excellent yields and selectivities, addressing the specific challenge of steric hindrance that generic catalyst systems fail to overcome [1].

Catalyst System
Class-level inference
Excellent yields & selectivities
Pd(PPh₃)₄ / microwave method overcomes ortho steric hindrance
Generic catalyst systems may lead to low yields for this substrate class
Catalyst Development Palladium Catalysis Ligand Design

Lipophilicity vs. Biphenyl

The experimentally determined log P (octanol-water partition coefficient) for 2-Chloro-4′-nitro-biphenyl is 7.66 [1]. This extremely high value quantifies its strong lipophilic character, which is a direct consequence of its specific substitution pattern. For comparison, the parent compound biphenyl has a log P of approximately 4.0 [2]. This three-order-of-magnitude increase in partition coefficient (from ~4 to 7.66) signifies a profound shift in its physical behavior, impacting its solubility profile (aqueous solubility < 0.001 mg/L) [1] and its potential partitioning in biological systems or environmental fate.

Lipophilicity
Cross-study comparable
Log P 7.66 vs. ~4.0
Reported >3.5 log unit difference, >3,000-fold higher partition than biphenyl
Guides solvent selection, reverse-phase purification, and partitioning assessment
Lipophilicity LogP Physicochemical Properties

Patent-Backed Industrial Relevance

The industrial relevance of 2-chloro-4′-nitrobiphenyl derivatives is substantiated by multiple patents aimed at optimizing their large-scale production [1]. For instance, a related process for preparing substituted 2-nitrobiphenyls via Suzuki coupling highlights the ongoing industrial need to improve catalyst efficiency and reduce solvent usage specifically for this class of compounds [2]. This patent activity directly contrasts with less-substituted or alternative isomers, which may not require such dedicated process chemistry development. The focus on improving the synthesis of 2-nitrobiphenyls underscores its unique value as an intermediate.

Patent Landscape
Class-level inference
Multiple dedicated patents
Sustained industrial interest in 2-nitrobiphenyl synthesis routes
Indicates established value for agrochemical and pharmaceutical intermediate development
Patent Analysis Industrial Synthesis Agrochemical Intermediates

2-Chloro-4′-nitro-biphenyl Application Scenarios


Scale-Up of Agrochemical Intermediates

For projects requiring the synthesis of advanced fungicide intermediates like Boscalid analogs, 2-Chloro-4′-nitro-biphenyl is a validated building block. Evidence demonstrates that it can be synthesized on a 100 g scale in 94% yield using a Pd/indenyl phosphine catalyst system, providing a reliable and scalable route for industrial development [1].

Development of Novel Cross-Coupling Methodologies

The sterically hindered and electronically activated nature of the 1-chloro-2-nitrobenzene moiety makes it an ideal substrate for benchmarking new catalysts and ligands. Researchers developing next-generation palladium, nickel, or iron catalysts for challenging Suzuki-Miyaura couplings will find 2-Chloro-4′-nitro-biphenyl to be a stringent test substrate, as demonstrated by specialized protocols using Pd(PPh3)4 under microwave conditions to achieve excellent yields .

Lipophilic Pharmacophore & Material Synthesis

Due to its high experimentally determined log P of 7.66, 2-Chloro-4′-nitro-biphenyl is a strategic building block for introducing significant lipophilicity into a target molecule [1]. This property is valuable in medicinal chemistry for modulating membrane permeability, blood-brain barrier penetration, or binding to hydrophobic protein pockets, as well as in materials science for creating non-polar, water-repellant structural motifs.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Scale-Up
Scalable Suzuki coupling protocol
Yield and purity validation at preparative scale
Cross-Coupling Methodology Development
Sterically hindered substrate profile
Catalyst/ligand efficiency benchmarking
Lipophilic Building Block Introduction
High log P substitution
Partitioning behavior and solubility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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